Tert-butyl 3-amino-2-cyclobutylpropanoate

Description

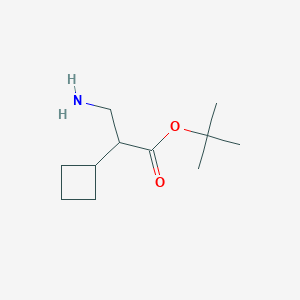

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-2-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSKPQSPTSJCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031268-91-2 | |

| Record name | tert-butyl 3-amino-2-cyclobutylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Amino 2 Cyclobutylpropanoate

Retrosynthetic Strategies and Key Precursors for its Synthesis

A retrosynthetic analysis of tert-butyl 3-amino-2-cyclobutylpropanoate reveals several potential synthetic disconnections. The primary disconnection points are the C-N bond of the amino group and the C-C bond between the cyclobutyl group and the propanoate backbone.

Disconnection Approach 1: Alkylation of a Glycinate (B8599266) Equivalent

One common strategy involves the alkylation of a glycine (B1666218) enolate equivalent with a suitable cyclobutylmethyl halide. This approach is attractive due to the commercial availability of various glycine derivatives.

Key Precursors:

Tert-butyl glycinate (or a protected version)

Cyclobutylmethyl halide (e.g., bromide or iodide)

This strategy's main challenge lies in achieving selective mono-alkylation and preventing over-alkylation. The use of a Schiff base of tert-butyl glycinate can help circumvent this issue.

Disconnection Approach 2: Conjugate Addition

Another viable route is the conjugate addition of an amine or an amine equivalent to a cyclobutyl-substituted α,β-unsaturated ester. This Michael addition approach is a powerful tool for forming the C-N bond.

Key Precursors:

Tert-butyl 3-cyclobutylacrylate

A nitrogen nucleophile (e.g., ammonia (B1221849), benzylamine, or a protected amine)

The success of this method hinges on the diastereoselectivity of the addition, which can often be influenced by the choice of reagents and reaction conditions.

Disconnection Approach 3: From Cyclobutylacetaldehyde

A third approach could involve the Strecker synthesis or a related multicomponent reaction starting from cyclobutylacetaldehyde. This would construct the amino acid backbone in a single step.

Key Precursors:

Cyclobutylacetaldehyde

An amine source (e.g., ammonia)

A cyanide source (e.g., sodium cyanide)

Tert-butanol (B103910) for esterification

This method provides a convergent route to the target molecule, but control of stereochemistry can be a significant hurdle.

Diastereoselective Approaches to the Cyclobutyl and Propanoate Stereocenters

Achieving the desired diastereomer of this compound is critical. This requires careful control over the relative stereochemistry of the two adjacent stereocenters.

Control of Relative Stereochemistry

The relative stereochemistry can be established during the key bond-forming step. For instance, in the conjugate addition approach, the facial selectivity of the nucleophilic attack on the double bond determines the diastereomeric outcome. The bulky tert-butyl group and the cyclobutyl ring can exert significant steric influence, favoring the formation of one diastereomer over the other.

Substrate-controlled methods, where the existing stereocenter in a chiral precursor directs the formation of the new stereocenter, are also a powerful strategy. For example, if a chiral cyclobutyl-containing starting material is used, it can direct the stereochemical outcome of subsequent reactions.

Influence of Reaction Conditions on Diastereoselectivity

Reaction conditions play a pivotal role in influencing the diastereomeric ratio. Key parameters include:

| Parameter | Effect on Diastereoselectivity |

| Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state. |

| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the reactants and transition states, thereby affecting the diastereomeric outcome. |

| Lewis Acids | The use of Lewis acids can pre-organize the substrate, leading to enhanced facial selectivity in nucleophilic additions. |

| Base | In reactions involving enolates, the choice of base can affect the geometry of the enolate, which in turn can influence the stereochemistry of the subsequent reaction. |

By carefully optimizing these conditions, it is possible to significantly enhance the formation of the desired diastereomer.

Enantioselective Synthesis via Asymmetric Catalysis or Chiral Auxiliary Methods

For the synthesis of a single enantiomer of this compound, enantioselective methods are required. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

Development of Chiral Catalysts for Enantiocontrol

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. Potential catalytic methods include:

Chiral Phase-Transfer Catalysis: In the alkylation of a glycine Schiff base, a chiral phase-transfer catalyst can be employed to induce enantioselectivity. Catalysts based on cinchona alkaloids have proven effective in similar transformations.

Asymmetric Conjugate Addition: The conjugate addition of a nitrogen nucleophile to tert-butyl 3-cyclobutylacrylate can be rendered enantioselective by using a chiral catalyst, such as a chiral bis(oxazoline) copper complex or a chiral organocatalyst.

Asymmetric Hydrogenation: The asymmetric hydrogenation of an enamine precursor, derived from the corresponding β-keto ester, using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) could provide an efficient route to the desired enantiomer.

The development of a catalyst that is highly active and selective for this specific substrate would be a key research objective.

Applications of Chiral Auxiliaries in Stereospecific Transformations

Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Evans' Oxazolidinone Auxiliaries: An N-acylated Evans' oxazolidinone can be alkylated with cyclobutylmethyl bromide. The chiral auxiliary directs the alkylation to one face of the enolate, establishing the stereocenter on the propanoate backbone. Subsequent cleavage of the auxiliary and functional group manipulations would yield the target compound.

Schöllkopf's Bis-Lactim Ether: This method allows for the asymmetric synthesis of α-amino acids. The bis-lactim ether derived from a chiral amino acid (e.g., valine) can be deprotonated and alkylated with cyclobutylmethyl bromide. Hydrolysis of the resulting product would afford the enantiomerically enriched amino acid.

Optimization of Reaction Conditions for Scalable Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on the meticulous optimization of reaction conditions. For a target molecule like this compound, this would involve a systematic investigation of various parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. While specific data for this compound is not available, general principles of process optimization for structurally related β-amino esters can be applied.

Key parameters that would require optimization include temperature, pressure, catalyst loading, and reaction time. For instance, in a potential asymmetric hydrogenation of a corresponding enamine precursor, the choice of catalyst and its loading are critical. Catalysts such as Rhodium complexes with chiral ligands like Josiphos have been shown to be highly effective for the asymmetric hydrogenation of unprotected enamines to produce β-amino esters with high enantiomeric excess. nih.gov Optimization would involve screening different chiral ligands and adjusting the catalyst-to-substrate ratio to find the optimal balance between reaction rate and cost.

Solvent choice is another crucial factor. The ideal solvent should not only facilitate the reaction but also be easy to handle, recover, and recycle. For hydrogenation reactions, solvents like methanol (B129727) are often effective. researchgate.net The concentration of the reactants in the solvent also needs to be optimized to prevent side reactions and facilitate product isolation.

Furthermore, the addition of additives can significantly influence the reaction outcome. For example, in imine formation steps, which could be part of a synthetic route, acid additives can have a beneficial effect on conversion and selectivity. researchgate.net The type and amount of such additives would need to be carefully screened.

A design of experiments (DoE) approach is often employed for systematic optimization. This statistical method allows for the simultaneous variation of multiple parameters to identify the optimal reaction conditions efficiently. Data from such experiments can be used to construct response surface models that predict the yield and purity for different combinations of reaction parameters.

Table 1: Illustrative Parameters for Optimization in Asymmetric Hydrogenation

| Parameter | Range to be Investigated | Potential Impact |

| Catalyst Loading (mol%) | 0.01 - 1.0 | Affects reaction rate and cost. |

| Hydrogen Pressure (bar) | 1 - 50 | Influences reaction rate and safety. |

| Temperature (°C) | 25 - 80 | Affects reaction rate and selectivity. |

| Solvent | Methanol, Ethanol (B145695), THF | Impacts solubility, reaction rate, and work-up. |

| Substrate Concentration (M) | 0.1 - 1.0 | Influences reaction kinetics and reactor volume. |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind, from the choice of starting materials to the final product isolation.

Atom Economy: One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reductions. nih.gov For the esterification step to form the tert-butyl ester, traditional methods might use an excess of tert-butanol or activating agents. researchgate.net A greener alternative could be the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source in a solvent-free process, which can be highly efficient. rsc.org

Use of Safer Solvents and Reagents: The selection of solvents plays a significant role in the environmental footprint of a synthesis. Ideally, water or other benign solvents should be used. While many organic reactions require organic solvents, choosing less toxic and more environmentally friendly options is crucial. For example, replacing chlorinated solvents with greener alternatives like ethanol or ethyl acetate (B1210297) is a common strategy. researchgate.net The use of ionic liquids as recyclable catalysts and reaction media for amino acid esterification has also been explored as a green alternative. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research in green chemistry. rsc.org Flow microreactor systems can also contribute to energy efficiency by providing better heat and mass transfer, leading to faster reactions and higher yields, as has been demonstrated for the synthesis of tertiary butyl esters. rsc.org

Use of Renewable Feedstocks: While the synthesis of a specialized molecule like this compound may currently rely on petrochemical-derived starting materials, future developments could involve the use of bio-based feedstocks. For instance, some amino acids and alcohols used as starting materials can be produced through fermentation processes. rsc.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. As mentioned, catalytic hydrogenation and enzymatic resolutions are prime examples of green catalytic methods that could be applied to the synthesis of the target compound.

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Employing catalytic asymmetric hydrogenation for the amino group introduction. |

| Safer Solvents | Using ethanol or ethyl acetate instead of chlorinated solvents. |

| Energy Efficiency | Developing a catalyst that functions efficiently at room temperature and atmospheric pressure. |

| Renewable Feedstocks | Investigating bio-based routes to cyclobutane-containing precursors. |

| Catalysis | Utilizing a recyclable chiral catalyst for the key stereoselective step. |

By integrating these optimization strategies and green chemistry principles, a synthetic route for this compound could be developed that is not only efficient and scalable but also environmentally responsible.

Chemical Reactivity and Derivatization Strategies of Tert Butyl 3 Amino 2 Cyclobutylpropanoate

Functional Group Transformations of the Amino Moiety

The primary amino group in tert-butyl 3-amino-2-cyclobutylpropanoate is a nucleophilic center that readily participates in numerous reactions, allowing for the introduction of a wide array of functionalities.

Amidation and Peptide Coupling Reactions

The amino group can be acylated to form amides through reactions with carboxylic acids, acid chlorides, or acid anhydrides. In the context of peptide synthesis, the amino group acts as the N-terminal component, reacting with the activated carboxyl group of an amino acid or peptide. Common coupling reagents, such as 1-tert-Butyl-3-ethylcarbodiimide (TBEC), facilitate this process by activating the carboxylic acid for nucleophilic attack by the amine. researchgate.net This strategy is fundamental in constructing peptide chains where the cyclobutyl moiety can introduce conformational constraints or serve as a bioisosteric replacement for natural amino acid side chains.

A general one-pot synthesis of amides from tert-butyl esters can also be achieved by first converting the ester to an acid chloride intermediate. researchgate.net This in situ generated acid chloride then readily reacts with various amines to produce the corresponding amides in high yields under mild conditions. researchgate.net

Table 1: Examples of Amidation and Peptide Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product |

|---|---|---|---|

| This compound | N-protected amino acid | TBEC | Dipeptide derivative |

| This compound | Carboxylic acid | SOCl₂ | N-acylated derivative |

| This compound | Acid anhydride | - | N-acylated derivative |

Formation of Nitrogen-Containing Heterocycles

The primary amine of this compound serves as a key nucleophile in the synthesis of various nitrogen-containing heterocyclic systems. nih.gov These reactions often involve condensation with bifunctional electrophiles, leading to the formation of rings of varying sizes and functionalities. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reactions with appropriate precursors can lead to the formation of pyridines, pyrimidines, or other heterocyclic structures. mdpi.com The incorporation of the cyclobutylpropanoate moiety into these heterocyclic frameworks can significantly influence the biological and chemical properties of the resulting molecules. sciencepublishinggroup.com

Nucleophilic Reactivity and Derivatization

The nucleophilic character of the amino group allows for a range of derivatization reactions beyond amidation. sigmaaldrich.com Silylation, for example, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be employed to protect the amino group or to prepare derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comresearchgate.net Alkylation reactions with alkyl halides can introduce various alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. Furthermore, the amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary amines.

Ester Group Manipulations and Modifications

The tert-butyl ester group of the molecule offers another site for chemical modification, primarily through cleavage to the corresponding carboxylic acid or through transesterification to other esters.

Transesterification Reactions

While less common than ester cleavage, transesterification of the tert-butyl ester can be achieved under specific conditions. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst to exchange the tert-butyl group for the alkyl group of the alcohol. This method allows for the conversion of the tert-butyl ester into other ester forms, such as methyl or ethyl esters, which may be desirable for subsequent synthetic steps or for altering the properties of the final product. A one-pot method for the transesterification of tert-butyl esters involves their conversion to an in-situ generated acid chloride, which then reacts with an alcohol. researchgate.net

Selective Cleavage for Carboxylic Acid Formation

The selective removal of the tert-butyl protecting group to unmask the carboxylic acid is a crucial transformation. This deprotection is typically accomplished under acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used for this purpose. organic-chemistry.org

Various methods for the selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups have been developed. For instance, ytterbium triflate has been shown to be an effective catalyst for the selective cleavage of tert-butyl esters under mild conditions. Another approach utilizes a cerium(III) chloride and sodium iodide system in acetonitrile (B52724) to selectively remove the tert-butyl ester while preserving N-Boc protecting groups. organic-chemistry.org Similarly, zinc bromide in dichloromethane can be used for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

Table 2: Reagents for Selective Cleavage of Tert-butyl Esters

| Reagent | Conditions | Selectivity |

|---|---|---|

| Ytterbium triflate | Nitromethane, 45-50°C | Selective for tert-butyl esters over other ester types and N-Boc groups. |

| Cerium(III) chloride / Sodium Iodide | Refluxing acetonitrile | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

| Zinc Bromide | Dichloromethane | Chemoselective hydrolysis of tert-butyl esters; N-Boc and N-trityl groups may be labile. researchgate.net |

| Aqueous Phosphoric Acid | - | Effective for deprotection of tert-butyl esters, carbamates, and ethers. organic-chemistry.org |

The resulting carboxylic acid is a versatile intermediate that can undergo a wide range of subsequent reactions, including amidation to form different amides, esterification to form other esters, or reduction to the corresponding alcohol.

Cyclobutyl Ring Functionalization and Transformations

The four-membered carbocycle in this compound is a key feature for structural modification. Its reactivity is largely dictated by the significant ring strain, which is estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This strain can be released in a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Ring Expansion

Ring expansion reactions of cyclobutane (B1203170) derivatives provide a valuable route to five- and six-membered rings, which are prevalent in many biologically active molecules. These transformations are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For a substrate like this compound, several ring expansion strategies could be envisioned, primarily by first converting one of the functional groups into a reactive intermediate.

One potential strategy involves the conversion of the amino group to a leaving group, which upon departure would generate a carbocation adjacent to the cyclobutane ring. This could trigger a Wagner-Meerwein rearrangement, leading to the expansion of the cyclobutane to a cyclopentane (B165970) ring. chemistrysteps.com

Another approach could involve the transformation of the cyclobutyl group itself. For instance, acid-catalyzed ring expansion of cyclobutyl derivatives has been reported for the synthesis of strained heterocyclic and carbocyclic compounds. nih.gov Organocatalyzed enantioselective ring expansions based on a 1,2-sigmatropic semipinacolic rearrangement have also been developed for vinylogous ketones, suggesting that with appropriate functionalization, similar strategies could be applied. mdpi.com

A notable method for ring expansion is the oxaziridine-mediated rearrangement of cyclobutanones to lactams. tandfonline.com While this would require initial oxidation of the cyclobutane ring in the target molecule to a ketone, it offers a pathway to nitrogen-containing heterocyclic structures.

| Ring Expansion Methodology | Potential Precursor from Target Compound | Key Reagents/Conditions | Expanded Ring System | Reference |

| Wagner-Meerwein Rearrangement | Diazonium salt (from amino group) | NaNO₂, HCl | Cyclopentane | chemistrysteps.com |

| Acid-Catalyzed Rearrangement | Hydroxylated cyclobutane derivative | Protic or Lewis acids | Cyclopentane or larger rings | nih.gov |

| Semipinacol Rearrangement | α-Hydroxy cyclobutane derivative | Organocatalyst (e.g., N-Boc-L-phenylglycine and a cinchona alkaloid) | Spirocyclic dienones (in model systems) | mdpi.com |

| Oxaziridine-Mediated Rearrangement | Cyclobutanone (B123998) derivative | Amine, oxidizing agent, then photolysis | Lactam (pyrrolidin-2-one) | tandfonline.com |

Ring Contraction

Ring contraction of a cyclobutane ring to a cyclopropane (B1198618) is less common but can be achieved through specific synthetic routes. One established method is the Wolff rearrangement of α-diazoketones, which proceeds through a ketene (B1206846) intermediate. wikipedia.org To apply this to this compound, the cyclobutane ring would first need to be converted to a cyclobutanone, followed by α-diazotization.

A more recent and highly stereoselective method for ring contraction involves the conversion of pyrrolidines to cyclobutanes via nitrogen extrusion. acs.orgntu.ac.ukchemistryviews.org While this is a contraction from a five-membered ring, it highlights a modern approach to constructing substituted cyclobutanes that could be considered in a retrosynthetic sense.

| Ring Contraction Methodology | Potential Precursor from Target Compound | Key Reagents/Conditions | Contracted Ring System | Reference |

| Wolff Rearrangement | α-Diazocyclobutanone | Heat or light, often with a silver catalyst | Cyclopropanecarboxylic acid derivative | wikipedia.org |

| Stereoselective Pyrrolidine Contraction | N/A (retrosynthetic consideration) | Iodonitrene chemistry | Cyclobutane | acs.orgntu.ac.ukchemistryviews.org |

Direct functionalization of the C-H bonds on the cyclobutane ring offers a powerful and atom-economical way to introduce new substituents. The challenge lies in controlling the regioselectivity (which C-H bond reacts) and stereoselectivity (the spatial orientation of the new substituent).

Regioselective Substitutions

Recent advances in catalysis have enabled the regioselective C-H functionalization of cycloalkanes. For instance, rhodium(II) catalysts have been shown to mediate C-H insertion reactions on arylcyclobutanes, allowing for functionalization at either the C1 or C3 position depending on the catalyst used. nih.gov While the target molecule lacks an aryl group, this principle of catalyst-controlled regioselectivity is highly relevant.

Palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids has also been reported. nih.gov This methodology demonstrates the feasibility of activating specific C-H bonds within a cyclic system, even in the presence of other potentially reactive sites. For this compound, the ester or a derivative of the amino group could potentially act as a directing group to guide C-H activation to a specific position on the cyclobutane ring. A sequential C-H/C-C functionalization strategy has been used for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov

Stereoselective Substitutions

Achieving stereocontrol in substitutions on the cyclobutane ring is crucial for accessing specific isomers. The stereoselective reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of cis-alcohols, with the selectivity influenced by the reducing agent, solvent, and temperature. acs.org This suggests that if a keto-functionalized derivative of the target compound were prepared, subsequent reductions could proceed with a high degree of stereocontrol.

Furthermore, stereospecific ring contraction of pyrrolidines to cyclobutanes has been demonstrated, where the stereochemistry of the starting material dictates the stereochemistry of the product. acs.orgntu.ac.uk This highlights that transformations involving the formation of the cyclobutane ring can be a source of stereocontrol.

| Substitution Methodology | Potential Application to Target Compound | Key Features | Reference |

| Rhodium(II)-Catalyzed C-H Insertion | Functionalization of the cyclobutane ring | Catalyst-controlled regioselectivity (C1 vs. C3 in arylcyclobutanes) | nih.gov |

| Palladium-Catalyzed C-H Arylation | Directed functionalization of the cyclobutane ring | Transannular γ-selectivity in cycloalkane carboxylic acids | nih.gov |

| Stereoselective Reduction | Reduction of a cyclobutanone derivative | High cis-selectivity | acs.org |

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of a primary amine, a tert-butyl ester, and a cyclobutane ring in the same molecule makes chemoselectivity a critical consideration in any synthetic transformation. The goal is to modify one functional group while leaving the others unaffected.

The high diversity of functional groups in amino acid-based molecules presents a significant challenge for their selective derivatization. researchgate.net Visible light-mediated transformations have emerged as a powerful tool for achieving chemoselective modifications under mild conditions with high functional group tolerance. researchgate.net For example, a photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrenes has been developed, showcasing the compatibility of this approach with amino acid derivatives. researchgate.net

In the context of this compound, one could envision protecting the amino group, for example as a carbamate, to allow for selective transformations on the ester or the cyclobutane ring. Conversely, the ester could be selectively hydrolyzed under acidic conditions, leaving the amino group intact (as its ammonium (B1175870) salt) for subsequent reactions.

The relative reactivity of the functional groups can also be exploited. For instance, the amino group is a potent nucleophile and can readily undergo reactions such as acylation or alkylation under basic or neutral conditions, while the ester would be unreactive. The tert-butyl ester is robust to basic hydrolysis but sensitive to strong acids, offering an orthogonal deprotection strategy relative to many amine protecting groups.

Ultimately, the choice of reagents and reaction conditions will be paramount in achieving the desired chemoselective transformation. Careful planning of the synthetic route, including the use of appropriate protecting groups, will be essential for the successful derivatization of this multifunctional molecule.

In-depth Applications of this compound as a Versatile Building Block in Complex Molecule Synthesis

While "this compound," a chiral β-amino ester featuring a cyclobutane ring at the α-position, is recognized as a potentially valuable building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific studies detailing its direct applications. The unique structural combination of a tert-butyl ester protecting group, a primary amine, and a cyclobutane moiety suggests its utility in various synthetic endeavors. However, at present, there is insufficient specific data to construct a detailed article based on the requested outline of its applications.

General methodologies exist for the synthesis of cyclobutane-containing β-amino acids, which are known to be important precursors for peptidomimetics and other complex molecular architectures. These synthetic strategies often involve the use of protecting groups, such as tert-butyl esters, to facilitate controlled chemical transformations. It is plausible that this compound could be synthesized and utilized as an intermediate within these broader synthetic campaigns.

Despite the logical potential for its use, the current body of scientific literature does not provide specific examples or detailed research findings directly attributable to "this compound" in the following outlined areas:

Applications of Tert Butyl 3 Amino 2 Cyclobutylpropanoate As a Building Block in Complex Molecule Synthesis

Mechanistic Investigations and Computational Analysis

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of β-amino esters like tert-butyl 3-amino-2-cyclobutylpropanoate can be achieved through several established synthetic routes. A primary method involves the conjugate addition of an amine to an α,β-unsaturated ester, a type of aza-Michael reaction. organic-chemistry.org For the target compound, this would involve the reaction of ammonia (B1221849) or a protected amine with tert-butyl 2-cyclobutylacrylate.

The mechanism of this reaction is typically catalyzed by a base or an acid. In a base-catalyzed scenario, the amine nitrogen acts as a nucleophile, directly attacking the β-carbon of the unsaturated ester. This is followed by protonation of the resulting enolate intermediate to yield the final product. Under solvent-free conditions, catalysts like silicon tetrachloride have been shown to facilitate similar conjugate additions efficiently. organic-chemistry.org

Another potential synthetic pathway is the stereocontrolled aldolization of a chiral glycine (B1666218) enolate equivalent with cyclobutanecarboxaldehyde. nih.govnih.gov This would be followed by further transformations to yield the desired β-amino ester. The mechanism of such aldol (B89426) reactions is well-studied and proceeds through a six-membered ring transition state, often described by the Zimmerman-Traxler model, which helps to rationalize the observed stereochemistry. nih.gov

Stereochemical Control Mechanisms in Asymmetric Transformations

This compound possesses two chiral centers, at the C2 and C3 positions. Consequently, controlling the stereochemistry during its synthesis is of paramount importance to obtain enantiomerically pure forms. This is often accomplished through asymmetric synthesis, employing chiral auxiliaries, catalysts, or enzymes. nih.govresearchgate.net

In asymmetric aldol reactions using chiral auxiliaries, such as those derived from pseudoephedrine, the auxiliary directs the facial selectivity of the enolate's attack on the aldehyde. nih.govnih.gov The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary, forcing the reactants into a specific orientation in the transition state.

Enzymatic methods, such as those using transaminases, can also be employed for the stereoselective synthesis of β-amino acids. researchgate.net These enzymes can catalyze the asymmetric amination of a corresponding β-keto ester, leading to high enantiomeric purity. The mechanism involves the formation of a Schiff base between the keto ester and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site, followed by a stereospecific proton transfer.

Conformational Analysis of this compound and its Derivatives

The relative orientation of the amino and tert-butoxycarbonyl groups is also crucial. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could lead to a more folded conformation in certain solvents. Molecular dynamics simulations of similar amino acid derivatives have shown that the conformational preferences can be significantly influenced by the solvent environment. biorxiv.orgresearchgate.net

| Dihedral Angle | Predicted Stable Conformation (degrees) | Notes |

| H-N-C3-C2 | ~60, 180, -60 | Staggered conformations are generally favored. |

| N-C3-C2-C(O) | Variable | Influenced by potential intramolecular hydrogen bonding. |

| C3-C2-C(O)-O | ~0 or 180 | The ester group tends to be planar. |

| C2-C1(ring)-C2(ring)-C3(ring) | ~25 | Puckering angle of the cyclobutane (B1203170) ring. libretexts.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. nih.govresearchgate.netnih.gov These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino group, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the carbonyl group of the ester, which is the most electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Calculations could also be used to predict the most stable conformation by comparing the energies of different geometric arrangements. nih.gov Furthermore, reactivity indices derived from these calculations can predict the most likely sites for electrophilic or nucleophilic attack.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to the chemical reactivity and stability. |

| Electrostatic Potential | Negative potential around N and O atoms | Indicates sites for interaction with electrophiles or hydrogen bond donors. |

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different solvent environments. nih.govacs.org These simulations model the interactions between the solute and solvent molecules over time, providing a detailed picture of solvation shells and conformational dynamics. fraunhofer.denih.gov

For instance, MD simulations in an aqueous solution would likely show the formation of hydrogen bonds between water molecules and the amino and carbonyl groups of the molecule. In a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to a more compact structure.

MD simulations, especially when combined with quantum mechanics in QM/MM methods, can also be used to map out reaction pathways. mdpi.com For example, the mechanism of its formation via aza-Michael addition could be simulated to determine the free energy profile of the reaction, identify the transition state structure, and understand the role of the solvent in stabilizing intermediates.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a compound like Tert-butyl 3-amino-2-cyclobutylpropanoate, future efforts will likely focus on moving away from classical, multi-step procedures that may involve hazardous reagents, towards more streamlined and sustainable approaches.

One promising avenue is the use of enzyme-catalyzed reactions. Lipases, for instance, have been successfully employed in the synthesis of various β-amino acid esters through Michael additions. mdpi.commdpi.com A potential sustainable route to this compound could involve the lipase-catalyzed addition of an amine to a cyclobutyl-substituted acrylate (B77674) precursor. Such enzymatic methods offer mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.com A recent study demonstrated the synthesis of poly(β-amino ester) through a solvent-free Michael addition polymerization, highlighting the potential for green chemistry in this area. rsc.org

Another area of development is the use of continuous-flow microreactors. This technology can enhance reaction efficiency, improve safety, and allow for easier scalability. A continuous-flow procedure for the synthesis of β-amino acid esters via a lipase-catalyzed Michael reaction has been reported, showcasing the potential for rapid and controlled production. mdpi.com The application of such a system to the synthesis of this compound could significantly improve its accessibility for further research and application.

Furthermore, research into alternative, safer reagents for key transformations will be crucial. For example, replacing hazardous reagents often used in classical amino acid synthesis with more benign alternatives is a key goal of green chemistry. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Enzyme Catalysis (e.g., Lipase) | High selectivity, mild conditions, environmentally friendly. mdpi.commdpi.com | Enzyme stability and cost, substrate scope. |

| Continuous-Flow Synthesis | Improved efficiency and safety, scalability. mdpi.com | Initial setup cost, potential for clogging. |

| Green Reagent Chemistry | Reduced toxicity and waste. rsc.org | Reagent availability and cost, reaction efficiency. |

Exploration of Novel Catalytic Approaches for its Stereoselective Preparation

The stereochemistry of amino acid derivatives is critical for their biological activity and material properties. Consequently, the development of novel catalytic methods for the stereoselective synthesis of this compound is a significant research direction.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in the asymmetric synthesis of molecules containing cyclobutane (B1203170) amino acids. nih.govacs.orgresearchgate.net For instance, peptides containing a central cyclobutane β-amino acid have been used as organocatalysts in asymmetric aldol (B89426) additions, demonstrating the potential for stereocontrol in reactions involving this motif. nih.govacs.org A potential route to enantiomerically enriched this compound could involve an organocatalyzed conjugate addition of an amine to a cyclobutyl-substituted α,β-unsaturated ester.

Metal-catalyzed asymmetric synthesis also offers a wealth of opportunities. Copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov Adapting such a method to a substrate bearing a cyclobutyl group could provide a direct and highly stereoselective route to the target compound. Furthermore, gold-catalyzed reactions have been shown to be efficient in the synthesis of β-enaminoesters under mild, solvent-free conditions, which could be adapted for stereoselective variants. nih.gov

The development of these catalytic asymmetric methods will be crucial for accessing specific stereoisomers of this compound, enabling detailed studies of their properties and potential applications.

Expansion of its Utility as a Building Block in Novel Synthetic Pathways

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules. The cyclobutane ring imparts significant conformational constraints, a property that is highly sought after in medicinal chemistry for the design of molecules with specific three-dimensional shapes to interact with biological targets. lifechemicals.com

Cyclobutane derivatives are increasingly being incorporated into drug candidates and natural product syntheses. researchgate.netacs.orgacs.org The tert-butyl ester and the amino group of this compound provide two orthogonal handles for further chemical modification, allowing for its incorporation into a variety of molecular scaffolds. For example, it could be used in the synthesis of peptidomimetics, where the cyclobutane unit would introduce a rigid bend or turn in the peptide backbone.

The development of methods to functionalize the cyclobutane ring itself would further enhance the utility of this building block. While challenging, recent advances in C-H functionalization could open up avenues for the late-stage modification of the cyclobutane moiety, allowing for the rapid generation of a library of derivatives for biological screening. acs.org The construction of complex cyclobutane building blocks through methods like photosensitized [2+2] cycloadditions with vinyl boronate esters also points towards the potential for creating highly functionalized and versatile cyclobutane synthons. nih.gov

Table 2: Potential Applications as a Building Block

| Application Area | Rationale |

| Medicinal Chemistry | Introduction of conformational rigidity, exploration of new chemical space for drug discovery. lifechemicals.com |

| Peptidomimetics | Creation of structurally defined peptide analogues with enhanced stability and activity. |

| Materials Science | Development of novel polymers and materials with unique structural properties. |

| Complex Molecule Synthesis | As a key intermediate in the total synthesis of natural products containing a cyclobutane ring. researchgate.netacs.orgacs.org |

Interdisciplinary Research Synergies in Organic Chemistry

The future development and application of this compound will likely be driven by interdisciplinary collaborations. The interface between organic synthesis and medicinal chemistry is particularly fertile ground for innovation. ku.eduopenaccessjournals.comnih.gov Synthetic chemists can develop efficient and stereoselective routes to this compound and its analogues, while medicinal chemists can explore their potential as scaffolds for new therapeutic agents.

Collaboration with computational chemists will also be invaluable. Theoretical studies can help to understand the conformational preferences of the cyclobutane ring and predict the biological activity of molecules incorporating this building block. This synergy can guide the design of new synthetic targets and accelerate the drug discovery process.

Furthermore, the principles of green and sustainable chemistry will continue to be a driving force, encouraging collaborations with chemical engineers to develop scalable and environmentally friendly manufacturing processes. The integration of biocatalysis and flow chemistry into the synthesis of such molecules is a testament to this interdisciplinary trend. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-amino-2-cyclobutylpropanoate to achieve high yields and purity?

The synthesis typically involves multi-step reactions, including amine protection, cyclobutyl group introduction via alkylation, and esterification. Key parameters include:

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amine coupling) to minimize side reactions.

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency.

- Stoichiometry : Precursor ratios (e.g., tert-butyl chloroformate to amine) should be optimized to avoid excess reagent accumulation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Analytical techniques like TLC and NMR are critical for monitoring intermediates and final product identity .

Advanced: Reaction Kinetics

Q. What factors influence the reaction kinetics during synthesis, particularly regarding steric effects from the cyclobutyl group?

The cyclobutyl group introduces steric hindrance, slowing nucleophilic attack during alkylation or esterification. Strategies include:

- Solvent polarity : Lower-polarity solvents (e.g., dichloromethane) reduce steric shielding.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate reactions by stabilizing transition states.

In-situ monitoring via FTIR or HPLC quantifies reaction rates. Kinetic models (e.g., Arrhenius plots) under varied temperatures (25–60°C) reveal activation energies, guiding process optimization .

Basic: Characterization

Q. What analytical techniques reliably confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H NMR confirms cyclobutyl protons (δ 1.5–2.5 ppm) and tert-butyl singlet (δ 1.4 ppm). 2D-COSY resolves overlapping signals.

- Mass spectrometry : HRMS (ESI+) verifies the molecular ion ([M+H]⁺, calculated for C₁₁H₂₁NO₂: 200.1646).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced: Stability

Q. How does this compound degrade under accelerated stability conditions?

Hydrolysis of the ester group dominates under acidic (pH <3) or basic (pH >10) conditions. Stability studies (40°C/75% RH for 4 weeks) show:

- Degradation products : Propanoic acid derivatives identified via LC-MS.

- Protective measures : Store under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) mitigate humidity effects .

Advanced: Pharmacological Studies

Q. What strategies evaluate the bioactivity of this compound?

- Molecular docking : Predicts binding to targets (e.g., proteases) using software like AutoDock Vina.

- In vitro assays : Fluorogenic substrate assays measure enzyme inhibition (IC₅₀ values).

- In vivo models : Rodent studies assess bioavailability and metabolite profiles via LC-MS/MS .

Basic: Protecting Group Strategies

Q. Why is the tert-butyl group used in amino acid derivatives like this compound?

- Stability : Resists basic conditions during synthesis but cleaved under acidic conditions (e.g., TFA).

- Steric protection : Shields the amine from unwanted side reactions during peptide coupling .

Advanced: Salt Formation

Q. How does hydrochloride salt formation affect solubility and crystallinity?

- Solubility : Protonation of the amine enhances aqueous solubility (e.g., this compound HCl).

- Crystallinity : Improved crystal lattice formation aids X-ray diffraction analysis. Optimize salt formation by adjusting pH (e.g., HCl gas in diethyl ether) .

Advanced: Mechanistic Studies

Q. What role does the cyclobutyl group play in stereochemical outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.